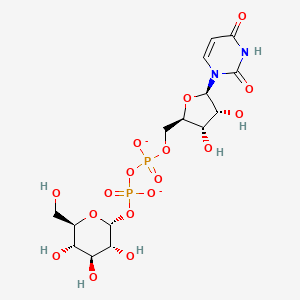
UDP-alpha-D-glucose(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-alpha-D-glucose(2-) is dianion of UDP-alpha-D-glucose arising from deprotonation of both free OH groups on the diphosphate moiety. It is a nucleotide-sugar oxoanion, a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-glucose.
A key intermediate in carbohydrate metabolism. Serves as a precursor of glycogen, can be metabolized into UDPgalactose and UDPglucuronic acid which can then be incorporated into polysaccharides as galactose and glucuronic acid. Also serves as a precursor of sucrose lipopolysaccharides, and glycosphingolipids.
Scientific Research Applications
1. Role in Glycogen Synthesis and Regulation
UDP-alpha-D-glucose plays a crucial role in glycogen synthesis in the brain, as observed in studies on brain glycogen synthetase. This enzyme exists in different forms, one dependent and another independent of glucose 6-phosphate, which are crucial in regulating glycogenesis in the brain (Goldberg & O'toole, 1969).
2. Involvement in Bacterial Metabolism
UDP-alpha-D-glucose is vital in bacterial metabolism, particularly in the synthesis of trehalose and components of the bacterial envelope, including lipopolysaccharides and capsules. These components are key virulence factors in many bacterial pathogens (Berbís et al., 2015).
3. Autocatalytic Initiator in Glycogen Biosynthesis
Glycogenin, an initiator of glycogen biosynthesis, uses UDP-alpha-D-glucose to form an oligosaccharide covalently attached to itself. This process is fundamental to the synthesis of the polysaccharide glycogen in organisms ranging from bacteria to humans (Gibbons et al., 2002).
4. Characterization of UDP-glucose Binding
The binding characteristics of UDP-alpha-D-glucose have been analyzed in various contexts, such as in the study of substrate binding by bacterial toxins. Fluorescent analogs of UDP-glucose were used to understand the binding mechanisms of these toxins (Bhattacharyya et al., 2002).
5. Conversion to UDP-L-rhamnose in Plants
Research on Arabidopsis thaliana showed that UDP-alpha-D-glucose is converted to UDP-L-rhamnose, a process critical for the biosynthesis of cell wall components and natural compounds in plants (Oka et al., 2007).
6. Role as a Signaling Molecule
Studies suggest that UDP-alpha-D-glucose may serve as an extracellular signaling molecule, as evidenced by its ability to activate specific G protein-coupled receptors. This indicates a potential physiological role beyond its metabolic functions (Chambers et al., 2000).
7. Involvement in Oxidation Processes
The structure of UDP-glucose dehydrogenase, which is essential for the formation of the antiphagocytic capsule in certain bacteria, has revealed the catalytic residues necessary for oxidation processes (Campbell et al., 2000).
8. Conversion in Lipopolysaccharide Biosynthesis
UDP-alpha-D-glucose is involved in the biosynthesis of lipopolysaccharide in bacteria like Pseudomonas aeruginosa and Bordetella pertussis, as shown in the study of specific UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases (Westman et al., 2007).
Properties
Molecular Formula |
C15H22N2O17P2-2 |
|---|---|
Molecular Weight |
564.29 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
HSCJRCZFDFQWRP-JZMIEXBBSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
Diphosphate Glucose, Uridine Diphosphoglucose, Uridine Glucose, UDP Glucose, Uridine Diphosphate UDP Glucose UDPG Uridine Diphosphate Glucose Uridine Diphosphoglucose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


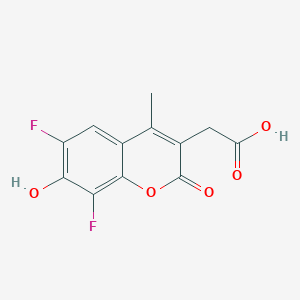

![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)
![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)



![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)

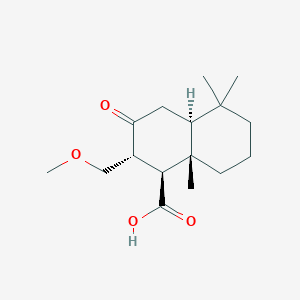

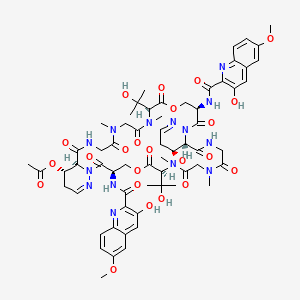
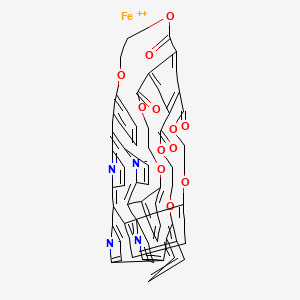
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)
